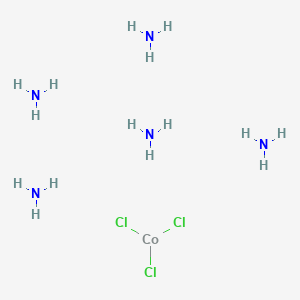![molecular formula C36H32N2O2SSi B12060496 N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide is a complex organic compound with the empirical formula C36H32N2O2SSi and a molecular weight of 584.80 g/mol . This compound is primarily used for the colorimetric determination of fluoride ions . Its unique structure, which includes a benzothiazole moiety and a tert-butyldiphenylsilyloxy group, makes it a valuable reagent in various chemical analyses.
Méthodes De Préparation
The synthesis of N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The benzothiazole is then functionalized with a tert-butyldiphenylsilyloxy group and subsequently coupled with a benzamide moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine.
Hydrolysis: The silyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of analytical chemistry.
Mécanisme D'action
The mechanism by which N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide exerts its effects involves its ability to interact with specific ions or molecules. For example, in the colorimetric determination of fluoride, the compound forms a complex with fluoride ions, resulting in a color change that can be measured spectrophotometrically . The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparaison Avec Des Composés Similaires
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide can be compared with other benzothiazole derivatives and silyloxy-substituted compounds. Similar compounds include:
2-Benzothiazolyl-4-phenylbenzamide: Lacks the silyloxy group, making it less effective in certain analytical applications.
4-(tert-Butyldiphenylsilyloxy)phenylbenzamide: Does not contain the benzothiazole moiety, limiting its use in specific chemical reactions.
N-(2-Benzothiazolyl)benzamide: A simpler structure that may not provide the same level of specificity in certain applications.
The uniqueness of this compound lies in its combined structural features, which enhance its reactivity and specificity in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C36H32N2O2SSi |
|---|---|
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-4-[tert-butyl(diphenyl)silyl]oxyphenyl]benzamide |
InChI |
InChI=1S/C36H32N2O2SSi/c1-36(2,3)42(28-17-9-5-10-18-28,29-19-11-6-12-20-29)40-32-24-23-27(37-34(39)26-15-7-4-8-16-26)25-30(32)35-38-31-21-13-14-22-33(31)41-35/h4-25H,1-3H3,(H,37,39) |
Clé InChI |
YFMSVSWQTBPEIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)






![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)




![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
